

An In-depth Technical Guide to 2-(3,4-Dimethylphenoxy)propanamide

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Compound of Interest

Compound Name:	2-(3,4-Dimethylphenoxy)propanamide
CAS No.:	904627-63-0
Cat. No.:	B2893490

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(3,4-Dimethylphenoxy)propanamide**, a molecule of interest within the broader class of phenoxyacetamide and propanamide derivatives. While specific research on this exact compound is limited, this document synthesizes information from closely related analogues to present a predictive yet scientifically grounded resource for researchers. This guide covers the compound's fundamental properties, plausible synthetic routes, expected spectroscopic characteristics, relevant analytical methodologies, and potential therapeutic applications based on established structure-activity relationships within this chemical class. The aim is to provide a foundational understanding that can catalyze further investigation and application of **2-(3,4-Dimethylphenoxy)propanamide** in drug discovery and development.

Introduction: The Significance of the Phenoxypropanamide Scaffold

The phenoxypropanamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. These activities stem from the molecule's ability to present key pharmacophoric features in a defined spatial orientation,

allowing for specific interactions with biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including but not limited to antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The presence of the phenoxy group allows for extensive substitution, enabling the fine-tuning of physicochemical properties such as lipophilicity and electronic character, which in turn influences pharmacokinetic and pharmacodynamic profiles. The propanamide moiety provides a hydrogen bond donor and acceptor, crucial for target binding. The dimethyl substitution on the phenyl ring of **2-(3,4-Dimethylphenoxy)propanamide** is anticipated to enhance lipophilicity and potentially influence metabolic stability.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of a compound is fundamental to its development. The table below summarizes the key identifiers and predicted properties for **2-(3,4-Dimethylphenoxy)propanamide**.

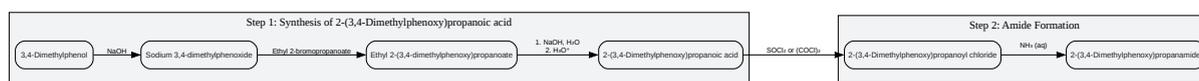
Property	Value	Source
CAS Number	Not publicly available	-
Molecular Formula	C ₁₁ H ₁₅ NO ₂	Calculated
Molecular Weight	193.24 g/mol	Calculated
Predicted LogP	2.1	Calculated
Predicted Solubility	Moderately soluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in water.	Inferred
Predicted pKa	Amide proton: ~17	Inferred

Synthesis and Characterization

While a specific, published synthesis for **2-(3,4-Dimethylphenoxy)propanamide** is not readily available, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles and literature precedents for similar structures.

Proposed Synthetic Pathway

A common and effective method for the synthesis of N-substituted amides is the acylation of an amine with a carboxylic acid derivative, such as an acyl chloride or an activated ester. A likely two-step synthesis is outlined below.



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Caption: Proposed two-step synthesis of **2-(3,4-Dimethylphenoxy)propanamide**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(3,4-Dimethylphenoxy)propanoic acid

- To a solution of 3,4-dimethylphenol in a suitable aprotic solvent (e.g., acetone or DMF), add one equivalent of a base such as sodium hydroxide or potassium carbonate.
- Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.
- Add one equivalent of ethyl 2-bromopropanoate dropwise to the reaction mixture.
- Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Cool the reaction to room temperature and remove the solvent under reduced pressure.
- Dissolve the residue in water and extract with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting materials.
- Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

- Filter the solid, wash with cold water, and dry under vacuum to yield 2-(3,4-dimethylphenoxy)propanoic acid.

Step 2: Synthesis of **2-(3,4-Dimethylphenoxy)propanamide**

- Suspend the 2-(3,4-dimethylphenoxy)propanoic acid in a suitable solvent (e.g., dichloromethane or toluene).
- Add a chlorinating agent such as thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of DMF can be added if oxalyl chloride is used.
- Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.
- Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude acyl chloride.
- Dissolve the crude acyl chloride in a suitable solvent (e.g., dichloromethane) and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia.
- Stir the mixture vigorously for 1-2 hours.
- Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude **2-(3,4-Dimethylphenoxy)propanamide**, which can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

The structure of the synthesized **2-(3,4-Dimethylphenoxy)propanamide** can be confirmed using various spectroscopic techniques.^{[3][4]}

Technique	Expected Features
^1H NMR	- Aromatic protons (Ar-H) in the region of δ 6.5-7.5 ppm. - A quartet for the methine proton (CH) adjacent to the oxygen and carbonyl group. - A doublet for the methyl group (CH_3) on the propionamide chain. - Two singlets for the two methyl groups on the phenyl ring. - Two broad singlets for the amide protons (NH_2).
^{13}C NMR	- Aromatic carbon signals in the region of δ 110-160 ppm. - A carbonyl carbon signal ($\text{C}=\text{O}$) around δ 170-175 ppm. - Signals for the aliphatic carbons of the propanamide chain. - Signals for the two methyl carbons on the phenyl ring.
FT-IR	- N-H stretching vibrations (amide) around 3100-3500 cm^{-1} . - C=O stretching vibration (amide) around 1650 cm^{-1} . - C-O-C stretching vibrations (ether) around 1200-1250 cm^{-1} . - C-H stretching and bending vibrations for aromatic and aliphatic groups.
Mass Spectrometry	- A molecular ion peak $[\text{M}]^+$ corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns, including cleavage of the amide bond and the ether linkage.

Analytical Methodologies

For the quantitative analysis of **2-(3,4-Dimethylphenoxy)propanamide** in various matrices, such as in biological fluids for pharmacokinetic studies or in reaction mixtures for process monitoring, chromatographic methods are most suitable.^[5]

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be the primary choice for the analysis of this moderately polar compound.

- Column: A C18 column (e.g., 4.6 x 250 mm, 5 μ m) is recommended.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation.
- Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ring (likely around 270-280 nm) would be appropriate.
- Quantification: Quantification can be achieved by creating a calibration curve using standards of known concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS is the preferred method.^[6]

- Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be efficient for this compound, protonating the amide nitrogen.
- Mass Analyzer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would provide the best quantitative performance. Specific precursor-to-product ion transitions would need to be determined by infusing a standard solution of the compound.

Potential Therapeutic Applications and Biological Activity

Based on the biological activities reported for structurally similar phenoxyacetamide and propanamide derivatives, **2-(3,4-Dimethylphenoxy)propanamide** could be a candidate for investigation in several therapeutic areas.

Antimicrobial Activity

Phenoxyacetamide derivatives have been identified as inhibitors of the Type III Secretion System (T3SS) in *Pseudomonas aeruginosa*, a critical virulence factor.[7] By targeting virulence rather than bacterial growth, such compounds may exert less selective pressure for the development of resistance. The 3,4-dimethylphenyl moiety could potentially enhance the interaction with the hydrophobic pockets of the target protein.

Anti-inflammatory and Analgesic Properties

Many propanamide derivatives exhibit anti-inflammatory and analgesic effects, often through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. The phenoxypropanamide scaffold can be considered a bioisostere of the propionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs).

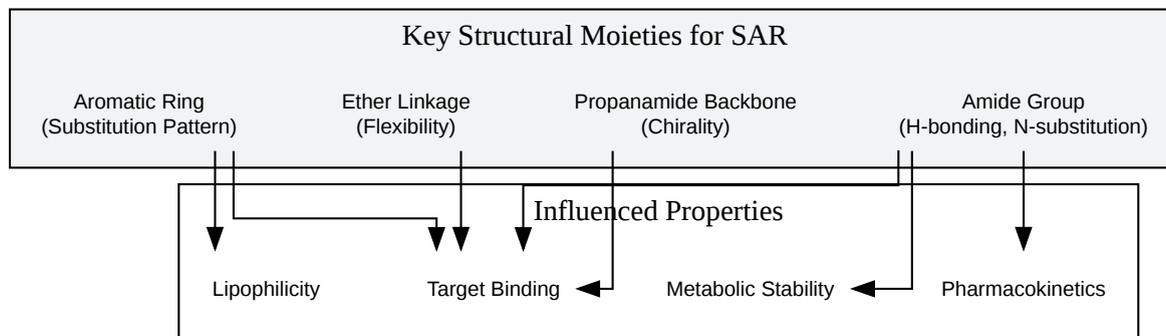
Anticancer Activity

Certain N-substituted benzamides and related structures have shown promise as anticancer agents, with mechanisms including the inhibition of histone deacetylases (HDACs).[8] The specific substitution pattern on the aromatic ring can significantly influence the potency and selectivity of these compounds.

Structure-Activity Relationship (SAR) Insights

From the available literature on related compounds, several SAR trends can be extrapolated to guide the future design of analogs of **2-(3,4-Dimethylphenoxy)propanamide**:

- **Aromatic Substitution:** The nature and position of substituents on the phenyl ring are critical for activity. Electron-donating or lipophilic groups, such as the two methyl groups in the target compound, can enhance binding to hydrophobic pockets of target proteins.[9]
- **Amide Substitution:** While the current focus is on the primary amide, N-substitution can be explored to modulate properties like cell permeability and metabolic stability.
- **Chirality:** The carbon atom bearing the methyl group in the propanamide chain is a chiral center. It is highly probable that the biological activity will be stereospecific, and the synthesis and evaluation of individual enantiomers would be a critical step in any drug development program.



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